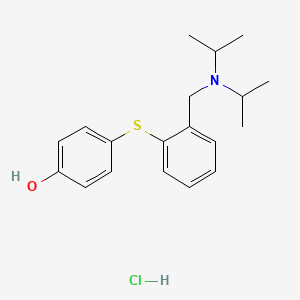

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride

Beschreibung

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride, is a structurally complex phenol derivative characterized by a thioether linkage (-S-) connecting a phenolic ring to a substituted benzylamine moiety. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications.

Eigenschaften

CAS-Nummer |

127906-63-2 |

|---|---|

Molekularformel |

C19H26ClNOS |

Molekulargewicht |

351.9 g/mol |

IUPAC-Name |

4-[2-[[di(propan-2-yl)amino]methyl]phenyl]sulfanylphenol;hydrochloride |

InChI |

InChI=1S/C19H25NOS.ClH/c1-14(2)20(15(3)4)13-16-7-5-6-8-19(16)22-18-11-9-17(21)10-12-18;/h5-12,14-15,21H,13H2,1-4H3;1H |

InChI-Schlüssel |

ULEMZZQERIQRTP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(CC1=CC=CC=C1SC2=CC=C(C=C2)O)C(C)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((2-((Bis(1-methylethyl)amino)methyl)phenyl)thio)phenol, Hydrochlorid umfasst in der Regel mehrere Schritte. Ein gängiger Weg umfasst die folgenden Schritte:

Bildung der Bis(1-methylethyl)aminogruppe: Dies kann durch Reaktion von Isopropylamin mit Formaldehyd erreicht werden.

Anlagerung an den Phenylring: Die Bis(1-methylethyl)aminogruppe wird dann durch eine nucleophile Substitutionsreaktion an einen Phenylring gebunden.

Bildung der Thioetherbindung: Der Phenylring mit der Bis(1-methylethyl)aminogruppe wird dann mit einer Thiolverbindung umgesetzt, um die Thioetherbindung zu bilden.

Schlussendlich Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Zugabe von Salzsäure, um das Hydrochloridsalz der Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig die Verwendung von Katalysatoren und kontrollierten Umgebungen zur Sicherstellung einer gleichmäßigen Qualität eingesetzt wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((2-((Bis(1-methylethyl)amino)methyl)phenyl)thio)phenol, Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Phenolgruppe kann zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden.

Substitution: Die Phenolgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten in der Regel Reagenzien wie Halogene, Nitriermittel oder Sulfonierungsmittel.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Verschiedene reduzierte Formen der Verbindung.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing thiophenol derivatives exhibit anticancer properties. The thioether moiety can enhance the bioactivity of phenolic compounds by improving their solubility and stability in biological systems. Studies have shown that phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and preventing cellular damage, making this compound a candidate for further research in the prevention of diseases such as cancer and neurodegenerative disorders .

- Neuroprotective Effects : There is emerging evidence that phenolic compounds can exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability to modulate signaling pathways related to neuroinflammation suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Biological Studies

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could provide therapeutic avenues for treating conditions like obesity and type 2 diabetes .

- Antimicrobial Activity : Preliminary studies indicate that phenolic compounds exhibit antimicrobial properties against various pathogens. This characteristic can be utilized in developing new antimicrobial agents or preservatives in food and pharmaceutical industries .

Material Science Applications

- Polymer Chemistry : The incorporation of thiophenol derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial applications .

- Dye Production : Phenolic compounds are also utilized in the synthesis of dyes due to their ability to form stable complexes with metal ions. This property is beneficial in textile and coating industries where colorfastness is essential .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various thiophenol derivatives, including the compound of interest. Results indicated a significant inhibition rate against lipid peroxidation, highlighting its potential as a natural antioxidant agent in food preservation and health supplements.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective mechanisms of phenolic compounds revealed that they could inhibit neuroinflammatory pathways, thereby reducing neuronal cell death in models of Alzheimer’s disease. This positions the compound as a potential candidate for further pharmacological development.

Wirkmechanismus

The mechanism of action of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The bis(1-methylethyl)amino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thioether linkage can also play a role in the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

*Target compound data inferred from structural analogs.

Key Findings and Implications

- Structural Impact: The bis(1-methylethyl)amino group in the target compound likely enhances lipophilicity, favoring membrane permeability, while the thioether linkage may confer metabolic stability compared to oxygen ethers.

- Pharmacological Potential: Similarities to Fesoterodine impurities and ATR-101 suggest unexplored applications in anticholinergic or adrenal therapies.

- Safety Profile : Absence of halogens or arsenic reduces toxicity risks relative to BPA derivatives or arsenicals.

Biologische Aktivität

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride (often referred to as compound 1) is a complex organic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

- Molecular Formula : C19H26ClNOS

- Molecular Weight : 345.94 g/mol

- CAS Number : 3080342

The presence of a thioether group and a bis(1-methylethyl)amino moiety contributes to its unique biological profile.

1. Anticancer Activity

Compound 1 has shown promising anticancer properties in various studies. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

- Case Study : In vitro studies demonstrated that compound 1 significantly reduces cell viability in human cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against various bacterial strains.

- Case Study : A study reported that compound 1 showed comparable antibacterial activity to norfloxacin against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .

3. Anti-inflammatory Effects

Recent research indicates that compound 1 possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which suggests its potential use in conditions like rheumatoid arthritis and inflammatory bowel disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of compound 1 is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to establish long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.